1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals, suggesting that this compound may interact with biological targets to exert its effects .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, influencing their function and downstream effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is crucial for its effectiveness .
Result of Action
Given its structure, it is likely that this compound could have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole are not well-documented in the literature. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQTZYZQHYHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183907 | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86386-76-7 | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86386-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluconazole impurity G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(((2RS)-2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616851VAC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in Fluconazole drug samples?
A1: 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole has been identified as a genotoxic impurity []. Genotoxic substances have the potential to damage DNA, posing a risk of mutations and potentially leading to cancer. Therefore, it is crucial to accurately quantify this impurity in Fluconazole samples to ensure patient safety and comply with regulatory guidelines for pharmaceutical quality control.
Q2: What analytical method was used to quantify 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in the study?
A2: The research employed a highly sensitive and specific method using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to quantify 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole []. This technique involves separating the compound from the drug sample using liquid chromatography and then detecting and quantifying it based on its mass-to-charge ratio using tandem mass spectrometry.
Q3: How sensitive and accurate was the developed LC-MS/MS method for quantifying the genotoxic impurity?
A3: The LC-MS/MS method demonstrated high sensitivity, achieving a lower limit of quantification of 0.3 µg/g for the impurity in the presence of Fluconazole []. The accuracy, determined by comparing the measured concentration to the known spiked concentration, ranged from 98.25% to 100.53% []. This indicates the method's reliability and suitability for determining the presence of this genotoxic impurity in Fluconazole samples.
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